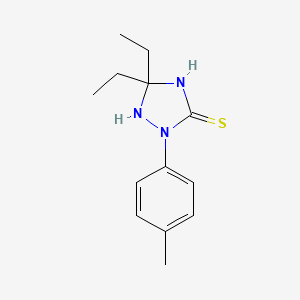

![molecular formula C16H12BrClN4O B5598957 N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)

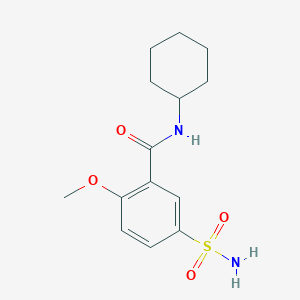

N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine belongs to a class of compounds with significant interest in the field of medicinal chemistry and materials science due to their unique structural and functional properties. These compounds often exhibit a range of biological activities and can be utilized in various chemical reactions due to their reactive functional groups.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves palladium-catalyzed cross-coupling reactions, as demonstrated by Karczmarzyk et al. (2011), where palladium cross-coupling amination was used to synthesize a complex triazine compound with specific geometric configurations and hydrogen bonding patterns that influence its molecular conformation (Karczmarzyk, Wolińska, & Fruziński, 2011).

Molecular Structure Analysis

The molecular structure of related compounds can be determined using single-crystal X-ray diffraction, which provides detailed insights into the spatial arrangement of atoms within the molecule, as well as intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking. For example, Bakheit et al. (2023) employed SCXRD and Hirshfeld surface analysis to explore the structure-reactivity relationship of a complex organic compound, revealing significant intermolecular interactions and energy framework calculations (Bakheit, Attwa, Kadi, & Alkahtani, 2023).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Triazole Schiff bases, including derivatives like N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine, have been studied for their effectiveness as corrosion inhibitors. In a study, various triazole Schiff bases were investigated for their ability to inhibit corrosion on mild steel in acidic media. These compounds showed increased inhibition efficiency with higher concentrations and demonstrated adsorption following the Langmuir isotherm. This research indicates the potential application of such compounds in protecting metals from corrosion in industrial settings (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activities

Another significant application of this compound is in the domain of antimicrobial activities. Studies on 1,2,4-Triazole derivatives, including similar compounds, have revealed their potential in combating microbial infections. These compounds have been synthesized and tested against various microorganisms, showing promising results as antimicrobial agents (Bektaş et al., 2010).

Detection of Explosives

Research has also explored the use of related compounds in the synthesis of luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives. These polymers, incorporating bromophenylamine units, exhibited high sensitivity and fast response times in detecting explosives like picric acid and TNT. This application is vital for security and surveillance purposes (Xiang & Cao, 2012).

CCR5 Antagonists

Additionally, derivatives of N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine have been synthesized for use as CCR5 antagonists. This application is particularly relevant in the field of medicinal chemistry, as CCR5 antagonists are important for treating conditions like HIV (Bi, 2015).

Organic Synthesis

The compound and its derivatives find applications in various organic synthesis processes. For instance, they are used in the Hartwig-Buchwald amination of bromo- and chloroarenes on solid supports. This method is crucial for producing a diverse set of benzotriazoles, which are important in pharmaceuticals and materials science (Zimmermann & Bräse, 2007).

Eigenschaften

IUPAC Name |

(E)-1-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN4O/c17-14-5-6-16(23-9-12-3-1-2-4-15(12)18)13(7-14)8-21-22-10-19-20-11-22/h1-8,10-11H,9H2/b21-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIKDTMFQUJLKT-ODCIPOBUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=NN3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=N/N3C=NN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopropyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5598878.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)

![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)

![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)

![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)

![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)